molecular formula C11H12O4 B3177753 (R)-2-benzylsuccinic acid CAS No. 21307-97-1

(R)-2-benzylsuccinic acid

Cat. No.: B3177753
CAS No.: 21307-97-1
M. Wt: 208.21 g/mol
InChI Key: GTOFKXZQQDSVFH-SECBINFHSA-N
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Description

(R)-2-Benzylsuccinic acid (CAS 21307-97-1) is a chiral compound with significant dual relevance in biochemical and environmental research. Its primary application is as a potent, stereospecific competitive inhibitor of Carboxypeptidase A (CPA), a zinc-containing metalloprotease . The (R)-enantiomer binds with high affinity to the enzyme's active site, where one carboxylate group coordinates with the catalytic zinc ion and another forms a salt bridge with an arginine residue (Arg145), effectively mimicking the reaction's tetrahedral intermediate or product state . This mechanism has established this compound as a classic "by-product analog" inhibitor and a foundational case study in rational drug design, directly informing the development of angiotensin-converting enzyme (ACE) inhibitors . In an entirely distinct biological context, this compound is the first specific intermediate in the anaerobic microbial degradation pathway of toluene, a common environmental pollutant . It is exclusively formed by the glycyl radical enzyme benzylsuccinate synthase, which catalyzes the stereospecific addition of toluene to fumarate . Consequently, the presence of this compound in environments like groundwater and sediments serves as a definitive biomarker for the natural attenuation of petroleum hydrocarbons, making it a valuable tool for monitoring bioremediation processes . The (S)-enantiomer, by contrast, finds application as a chiral building block for pharmaceuticals like mitiglinide , highlighting the critical importance of stereochemistry. Supplied for research applications, this product is intended for laboratory use only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-benzylbutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOFKXZQQDSVFH-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347313
Record name (2R)-2-Benzylbutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21307-97-1
Record name (2R)-2-Benzylbutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Roles and Pathways

Role in Anaerobic Toluene (B28343) Degradation

Under anoxic conditions, the degradation of toluene is initiated by a remarkable biochemical reaction: the addition of the toluene methyl group to a molecule of fumarate (B1241708), resulting in the formation of (R)-2-benzylsuccinic acid. researchgate.netuni-marburg.de This reaction is catalyzed by the enzyme benzylsuccinate synthase (BSS) and is the first committed step in the anaerobic toluene catabolic pathway. pnas.orgwikipedia.org The product, (R)-benzylsuccinate, is then further metabolized through a modified β-oxidation pathway. researchgate.netfrontiersin.org

Benzylsuccinate synthase is a highly specialized enzyme that carries out a chemically challenging carbon-carbon bond formation. pnas.orgnih.gov This enzyme is a member of the glycyl radical enzyme (GRE) superfamily, which are known for catalyzing difficult chemical reactions in anaerobic metabolism. pnas.orgkarger.com

The reaction catalyzed by benzylsuccinate synthase is characterized by its high degree of stereospecificity. The addition of toluene to the double bond of fumarate exclusively produces the (R)-enantiomer of benzylsuccinate. nih.govkarger.com This specificity indicates a highly controlled orientation of the substrates within the enzyme's active site. nih.gov Specifically, it is proposed that toluene adds to the re face of the C-2 carbon of fumarate. nih.gov The hydrogen atom abstracted from the toluene's methyl group is then transferred to the C-3 position of the succinyl moiety of the product in a syn addition mechanism when fumarate is the co-substrate. karger.comnih.govacs.org

As a glycyl radical enzyme, benzylsuccinate synthase utilizes a radical-based mechanism to activate the otherwise inert methyl group of toluene. researchgate.netkarger.com The catalytic cycle is initiated by an activating enzyme that generates a stable glycyl radical on the BSS enzyme itself. pnas.orgacs.org This radical is then transferred to a conserved cysteine residue in the active site, forming a highly reactive thiyl radical. karger.comacs.org This thiyl radical abstracts a hydrogen atom from the methyl group of toluene, generating a transient benzyl (B1604629) radical intermediate. karger.comnih.gov The newly formed benzyl radical then attacks the double bond of the co-substrate, fumarate, leading to the formation of a benzylsuccinyl radical intermediate. karger.comacs.org Finally, a hydrogen atom is donated back to this radical intermediate to form the final product, (R)-benzylsuccinate, and regenerate the thiyl radical for the next catalytic cycle. acs.org

While highly specific for fumarate, benzylsuccinate synthase exhibits a broader substrate tolerance for the aromatic substrate. karger.com Studies on the enzyme from Azoarcus sp. strain T have shown that it can utilize various toluene surrogates, leading to the formation of corresponding benzylsuccinate analogs. nih.govoup.comoup.com

Toluene SurrogateProduct Formed
o-Xylene-d10(2-methylbenzyl)succinate-d10
m-Xylene-d6(3-methylbenzyl)succinate-d6
p-Xylene(4-methylbenzyl)succinate
MonofluorotoluenesMonofluorobenzylsuccinates
Benzaldehyde (B42025)(Formylbenzyl)succinate
1-Methyl-1-cyclohexene(1-Cyclohexenylmethyl)succinate
This table summarizes the formation of benzylsuccinate analogs from various toluene surrogates by benzylsuccinate synthase from Azoarcus sp. strain T. nih.govoup.com

The enzyme can also utilize maleate (B1232345), the cis-isomer of fumarate, as a co-substrate, although the reaction proceeds with a different stereochemical outcome. nih.govnih.gov However, it does not accept crotonate or trans-glutaconate as substrates. nih.gov The ability of BSS to catalyze the reverse reaction has been demonstrated through the exchange of p-cresol (B1678582) with the benzyl portion of benzylsuccinate to form (4-hydroxybenzyl)-succinate. acs.orgnih.gov

Isotope labeling studies using deuterium (B1214612) have been instrumental in elucidating the stereochemistry of the benzylsuccinate synthase reaction. When [d₃-methyl]toluene is used as a substrate with fumarate, the deuterium is transferred to the C-3 pro-(R) position of the resulting benzylsuccinate. nih.govacs.org This observation confirms a syn-addition of the methyl group and the abstracted hydrogen atom across the double bond of fumarate. karger.comnih.gov

Interestingly, when maleate is used as the co-substrate instead of fumarate, the addition of toluene occurs in an anti fashion. nih.govacs.org This change in stereochemistry is attributed to the formation of a C-3 radical intermediate of benzylsuccinate, which can undergo rotation around the C-2-C-3 bond to alleviate the steric hindrance from the cis conformation of the carboxylate groups in maleate. nih.govacs.org Furthermore, experiments have shown that the hydrogen atom abstracted from a toluene molecule is transferred back to the succinyl moiety of the same molecule, indicating that the enzyme does not retain the hydrogen atom between catalytic cycles. nih.gov

Following its formation, (R)-benzylsuccinate is channeled into a modified β-oxidation pathway for further degradation. uni-marburg.deresearchgate.net This pathway ultimately yields benzoyl-CoA and succinyl-CoA, which are central intermediates in anaerobic metabolism. nih.govresearchgate.netnih.gov

The key enzymatic steps in the subsequent metabolism of (R)-benzylsuccinate are outlined below:

EnzymeReaction
Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF)Activates (R)-benzylsuccinate to (R)-benzylsuccinyl-CoA using succinyl-CoA as the CoA donor. nih.govresearchgate.net
(R)-Benzylsuccinyl-CoA dehydrogenase (BbsG)Oxidizes (R)-benzylsuccinyl-CoA to (E)-benzylidenesuccinyl-CoA. researchgate.net
(E)-Benzylidenesuccinyl-CoA hydratase (BbsH)Hydrates the double bond of (E)-benzylidenesuccinyl-CoA to form (S,R)-2-(α-hydroxybenzyl)succinyl-CoA. researchgate.net
(S,R)-2-(α-hydroxybenzyl)succinyl-CoA dehydrogenase (BbsCD)Oxidizes the hydroxyl group to form (S)-2-benzoylsuccinyl-CoA. researchgate.net
(S)-2-Benzoylsuccinyl-CoA thiolase (BbsAB)Catalyzes the thiolytic cleavage of (S)-2-benzoylsuccinyl-CoA into benzoyl-CoA and succinyl-CoA. researchgate.netnih.gov
This table details the enzymatic reactions involved in the β-oxidation of (R)-benzylsuccinate.

All the enzymes involved in this β-oxidation pathway have been shown to catalyze reversible reactions, a property that has been exploited in the development of a synthetic pathway for benzylsuccinate production. researchgate.netnih.gov

Subsequent Metabolism of (R)-Benzylsuccinate in Degradation Pathways

Conversion to Benzylsuccinyl-CoA

The entry of this compound into its degradation pathway is initiated by its activation to a coenzyme A (CoA) thioester. This conversion is catalyzed by the enzyme succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF) . researchgate.netwikipedia.org This enzyme facilitates the transfer of a CoA moiety from succinyl-CoA to (R)-2-benzylsuccinate, yielding (R)-2-benzylsuccinyl-CoA and succinate (B1194679). stereoelectronics.orgacs.orgscielo.br

The reaction is as follows:

(R)-2-benzylsuccinate + succinyl-CoA ⇌ (R)-2-benzylsuccinyl-CoA + succinate scispace.com

This activation step is essential for the subsequent oxidative reactions in the pathway. The CoA-transferase exhibits high specificity for the (R)-enantiomer of benzylsuccinate and is a key regulatory point in the anaerobic catabolism of toluene. acs.orgscielo.br

Enzymes Involved in Downstream Processing

Following its conversion to (R)-2-benzylsuccinyl-CoA, the molecule undergoes further transformations catalyzed by a series of enzymes in a modified β-oxidation pathway. nih.govpsu.eduacs.org

Key enzymes in this downstream processing include:

Benzylsuccinate CoA-transferase (BbsEF): As mentioned, this enzyme initiates the pathway by activating this compound. stereoelectronics.orgacs.orgdrugbank.com It is a heterodimeric protein composed of BbsE and BbsF subunits. stereoelectronics.org

Benzylsuccinyl-CoA dehydrogenase (BbsG): This FAD-dependent enzyme catalyzes the oxidation of (R)-2-benzylsuccinyl-CoA to (E)-2-benzylidenesuccinyl-CoA. sci-hub.sepnas.org This step introduces a double bond into the molecule. The enzyme is highly specific for the (R)-enantiomer and is inhibited by the (S)-enantiomer. pnas.org

The subsequent enzymes in the pathway, including a hydratase and another dehydrogenase, further process the molecule, ultimately leading to its cleavage into benzoyl-CoA and succinyl-CoA. researchgate.netwikipedia.org

EnzymeEC NumberFunctionSubstrate(s)Product(s)
Benzylsuccinate CoA-transferase2.8.3.15Transfers CoA from succinyl-CoA to (R)-2-benzylsuccinate(R)-2-benzylsuccinate, succinyl-CoA(R)-2-benzylsuccinyl-CoA, succinate
Benzylsuccinyl-CoA dehydrogenase1.3.8.3Oxidizes (R)-2-benzylsuccinyl-CoA to (E)-2-benzylidenesuccinyl-CoA(R)-2-benzylsuccinyl-CoA(E)-2-benzylidenesuccinyl-CoA

Inhibition of Metalloproteases

Beyond its metabolic role, this compound is a well-characterized inhibitor of certain metalloproteases, with carboxypeptidase A being a primary example.

Carboxypeptidase A (CPA) Inhibition

This compound is recognized as a potent inhibitor of carboxypeptidase A (CPA), a zinc-containing exopeptidase that cleaves C-terminal amino acids from peptides. pnas.org

The inhibition of carboxypeptidase A by this compound follows a competitive inhibition model. psu.edusci-hub.se This means that the inhibitor binds to the active site of the enzyme, thereby preventing the substrate from binding. acs.org The potency of this inhibition is significant, with the (R)-isomer binding to the enzyme several orders of magnitude more tightly than many known substrates. researchgate.net The dissociation constant (Ki) for the enzyme-inhibitor complex is a measure of this inhibitory potency. Kinetic studies, often employing methods like Lineweaver-Burk plots, have confirmed the competitive nature of this inhibition. acs.org

The potent inhibitory action of this compound is explained by the by-product analogue concept . stereoelectronics.org This theory proposes that the inhibitor mimics the structure of the products of the enzymatic reaction bound together in the active site. acs.orgdrugbank.com In the case of carboxypeptidase A, this compound is thought to resemble a state where both the newly cleaved C-terminal amino acid and the remaining peptide are simultaneously occupying their respective binding pockets within the enzyme's active site.

Inhibition of Other Carboxypeptidases (e.g., Nna1)

While a potent inhibitor of carboxypeptidase A, 2-benzylsuccinic acid has also been investigated for its effects on other carboxypeptidases. medchemexpress.com One such enzyme is Nna1 (also known as CCP1), a cytosolic carboxypeptidase. nih.gov However, studies have shown that 2-benzylsuccinic acid is not an efficient inhibitor of Nna1. nih.gov Research indicates that other compounds, such as 2-phosphonomethylpentanedioic acid (2-PMPA), are significantly more potent inhibitors of the CCP family of enzymes, including Nna1. nih.govresearchgate.net This suggests that despite structural similarities among carboxypeptidases, the specific architecture of their active sites dictates inhibitor specificity.

Implications for Angiotensin-Converting Enzyme (ACE) Inhibitor Design

The understanding of how this compound inhibits carboxypeptidase A has had profound implications for the rational design of other enzyme inhibitors, most notably for angiotensin-converting enzyme (ACE). sci-hub.sestereoelectronics.org ACE is also a zinc-containing exopeptidase, but it cleaves dipeptides from the C-terminus of its substrates, unlike CPA which cleaves single amino acids. sci-hub.sewikipedia.org

The successful inhibition of CPA by this compound served as a conceptual model for developing ACE inhibitors. sci-hub.se Researchers hypothesized that a molecule designed to mimic the dipeptide product of ACE's action, in a manner analogous to how benzylsuccinic acid mimics the products of CPA, could be an effective inhibitor. nih.gov This led to the design of succinyl amino acids, which were predicted to interact with the ACE active site through a terminal carboxyl group, an amide bond, and a succinyl carboxyl group that would bind to the zinc ion. sci-hub.se

This line of reasoning, originating from the study of this compound and CPA, directly contributed to the development of the first generation of ACE inhibitors, such as captopril (B1668294). sci-hub.sewikipedia.org The key insight was recognizing the importance of a functional group capable of coordinating with the active site zinc ion, a principle first clearly demonstrated by the potent inhibition of CPA by this compound. nih.gov

Molecular Interactions and Structural Biology

Protein-Ligand Complex Structures

The study of (R)-2-benzylsuccinic acid bound to enzymes through X-ray crystallography has provided high-resolution insights into the specifics of molecular recognition in enzyme active sites.

The X-ray crystal structure of the complex formed between carboxypeptidase A (CPA) and L-benzylsuccinate (the (R)-enantiomer) has been refined to a resolution of 2.0 Å. nih.gov This analysis confirmed that a single molecule of the inhibitor settles into the enzyme's active site, providing a detailed map of its binding. nih.gov The binding of the inhibitor induces a significant conformational change, particularly in the Tyr248 residue, which moves approximately 12.7 Å to "cap" the active site, shielding the bound inhibitor from the solvent. researchgate.net

The binding of this compound to carboxypeptidase A is characterized by a series of specific interactions with key amino acid residues in the active site. One of the inhibitor's carboxylate groups displaces the native water molecule and binds directly to the catalytic zinc ion. nih.gov The other carboxylate group forms a salt bridge with the guanidinium (B1211019) group of Arg145 and also establishes hydrogen bonds with Asn144 and Tyr248. nih.govresearchgate.net A crucial interaction for its potent inhibitory effect is the formation of a very short hydrogen bond (2.5 Å) between one of its carboxylate groups and the catalytically essential Glu270 residue. nih.gov The benzyl (B1604629) group of the inhibitor extends into the S1' hydrophobic pocket of the enzyme, which is responsible for substrate specificity. nih.gov

Table 1: Key Interactions of this compound with Carboxypeptidase A

Inhibitor MoietyInteracting Enzyme Residue(s)Type of Interaction
First Carboxylate GroupZn²⁺, Glu270Coordination, Hydrogen Bond
Second Carboxylate GroupArg145, Asn144, Tyr248Salt Link, Hydrogen Bonds
Benzyl GroupS1' Hydrophobic Pocket (Ile255, etc.)Hydrophobic Interactions

While carboxypeptidase A preferentially binds the L-isomer (this compound), a redetermination of the benzylsuccinic acid-thermolysin complex revealed that thermolysin binds the D-isomer. researchgate.netnih.govpsu.edu This re-evaluation, conducted at a higher resolution of 1.7 Å, corrected an earlier study. researchgate.netnih.gov In the thermolysin complex, the mode of binding mimics the presumed tetrahedral transition state of peptide hydrolysis, which is consistent with the accepted mechanism for both thermolysin and carboxypeptidase A. researchgate.netnih.gov The stereochemistry of the interaction between the carboxylate and the zinc ion is syn in both the thermolysin and carboxypeptidase A complexes. researchgate.netnih.gov

Table 2: Comparison of Benzylsuccinic Acid Binding to Carboxypeptidase A and Thermolysin

FeatureCarboxypeptidase A ComplexThermolysin Complex
Bound Enantiomer This compound (L-isomer) nih.govpsu.eduThis compound (D-isomer) researchgate.netnih.gov
Resolution 2.0 Å nih.gov1.7 Å nih.gov
Zn-Carboxylate Stereochemistry syn nih.govsyn nih.gov
Key Interaction Strong H-bond with Glu270 nih.govMimics tetrahedral transition state researchgate.netnih.gov

Crystallographic Analysis of this compound Bound to Carboxypeptidase A

Mapping of Enzyme Active Sites

Inhibitors like this compound are powerful tools for mapping the functional landscape of enzyme active sites. oup.com By observing how such a molecule, with its distinct chemical features (aromatic ring, two carboxylates), positions itself within the enzyme, researchers can infer the properties and boundaries of the binding pockets. oup.comspringernature.com The study of inhibitor-enzyme complexes provides a static snapshot that helps to understand the dynamic process of substrate binding and catalysis. oup.com

The binding of this compound has been crucial for characterizing the subsites of carboxypeptidase A and thermolysin. researchgate.netoup.com In carboxypeptidase A, the inhibitor's benzyl group clearly delineates the S1' subsite, a hydrophobic pocket that accommodates the side chain of the C-terminal amino acid of a substrate. researchgate.netnih.gov The interactions of the inhibitor's carboxylate groups precisely map the locations of the catalytic zinc ion, the general base/acid residue (Glu270), and the residues responsible for anchoring the substrate's C-terminus (Arg145, Tyr248, Asn144). nih.govproteopedia.org This detailed characterization, made possible by potent inhibitors like this compound, was a foundational step in the rational design of drugs targeting other zinc metalloproteases, such as angiotensin-converting enzyme (ACE). stereoelectronics.org

Influence of Stereochemistry on Binding Affinity

The three-dimensional arrangement of atoms, or stereochemistry, of an inhibitor molecule plays a pivotal role in the specificity and strength of its interaction with the active site of an enzyme. In the case of 2-benzylsuccinic acid's inhibition of carboxypeptidase A (CPA), the stereochemistry at the chiral center (C2) is a critical determinant of its binding affinity. Research has consistently demonstrated that the two enantiomers, this compound and (S)-2-benzylsuccinic acid, exhibit significantly different inhibitory potencies against CPA.

Detailed Research Findings

The pioneering work by Byers and Wolfenden was among the first to highlight the stereoselective inhibition of carboxypeptidase A by benzylsuccinic acid. Their findings revealed that one enantiomer was a remarkably potent competitive inhibitor, an observation that would later become foundational in the rational design of other enzyme inhibitors, including the successful development of angiotensin-converting enzyme (ACE) inhibitors. sci-hub.se

Specifically, the (R)-enantiomer of 2-benzylsuccinic acid is a potent inhibitor of carboxypeptidase A. aatbio.com Conversely, the (S)-enantiomer, often referred to as L-benzylsuccinic acid in earlier literature, also binds to the enzyme but with a different affinity. The difference in binding affinity underscores the precise chiral recognition capabilities of the enzyme's active site. The active site of carboxypeptidase A contains a hydrophobic pocket that accommodates the benzyl group of the inhibitor, a zinc ion that interacts with a carboxyl group, and specific amino acid residues like Arg145 that form salt links with the inhibitor's other carboxyl group.

The specific spatial orientation of the benzyl group and the two carboxyl groups in the (R)-enantiomer allows for a more optimal fit and a greater number of favorable interactions within the enzyme's active site compared to the (S)-enantiomer. This "lock and key" or "induced fit" mechanism, which is highly dependent on the chirality of the inhibitor, accounts for the observed difference in inhibitory strength. X-ray crystallography studies of the enzyme-inhibitor complex have confirmed that the L-isomer ((S)-enantiomer) binds with its second carboxylate group coordinating the active site zinc ion. embopress.org This ability to effectively interact with key binding motifs in the active site is what confers its strong inhibitory properties. embopress.org

The quantitative measure of this difference in binding is given by the inhibition constant (Kᵢ), where a lower Kᵢ value indicates a stronger binding affinity. Studies have shown a stark contrast in the Kᵢ values for the two enantiomers, confirming the stereochemical preference of the enzyme.

Comparative Inhibition Data

The following table presents the inhibition constants (Kᵢ) for the (R) and (S) enantiomers of 2-benzylsuccinic acid against carboxypeptidase A, illustrating the profound influence of stereochemistry on binding affinity.

Compound NameStereoisomerEnzyme TargetInhibition Constant (Kᵢ)
2-Benzylsuccinic acid(R)Carboxypeptidase A1450 nM aatbio.com
2-Benzylsuccinic acid(S)Carboxypeptidase A6 nM annualreviews.org
Racemic 2-Benzylsuccinic acid(R/S)Carboxypeptidase A1400 nM (IC₅₀) aatbio.com

Note: The Kᵢ value for the (S)-enantiomer is from older literature and may have been determined under different experimental conditions. The IC₅₀ value for the racemic mixture reflects the combined inhibitory effect of both enantiomers.

The data clearly demonstrates that the (S)-enantiomer exhibits a significantly stronger binding affinity for carboxypeptidase A than the (R)-enantiomer, as indicated by its substantially lower inhibition constant. This pronounced stereoselectivity is a direct consequence of the specific and chiral nature of the interactions within the enzyme's active site.

Synthetic Methodologies and Chemical Derivatization

Chemical Synthesis Approaches

Chemical synthesis offers robust and scalable methods for producing (R)-2-benzylsuccinic acid. Strategies often focus on controlling the stereochemistry at the chiral center through asymmetric catalysis or by employing multi-step sequences starting from chiral precursors.

The direct synthesis of the (R)-enantiomer with high enantiomeric purity is most effectively achieved through asymmetric hydrogenation. This method avoids the need for resolving a racemic mixture, making it an efficient route for large-scale production. researchgate.netthieme-connect.com

A prominent strategy involves the asymmetric hydrogenation of (substituted benzylidene)succinic acids catalyzed by ruthenium-BINAP complexes. rsc.org Specifically, catalysts such as Ru₂Cl₄[(R)-binap]₂(NEt₃) have been used to produce (R)-(Substituted benzyl)succinic acids with enantiomeric excess values reported to be 97% or greater. rsc.org This approach is noted for its efficiency and has been developed for the large-scale synthesis of derivatives of this compound used as components in renin inhibitors. researchgate.netresearchgate.net

Other asymmetric methods include:

Chiral Resolution : This technique involves separating a racemic mixture of 2-benzylsuccinic acid using chiral resolving agents. This can be accomplished through enzymatic resolution or the formation of diastereomeric salts.

Chiral Auxiliaries : Asymmetric synthesis can be guided by covalently attaching a chiral auxiliary to a precursor molecule. For instance, a pyrrolidinone auxiliary has been successfully used to create a stereocenter that leads to the formation of (2S)-benzylsuccinic acid derivatives, demonstrating the principle's applicability. ox.ac.ukpsu.edu

Organocatalysis : Enantioselective organocatalysts can be employed to directly synthesize the (R)-enantiomer, offering an alternative to transition-metal complexes.

The choice of method often depends on the desired scale, cost-effectiveness, and the specific derivative being synthesized. researchgate.net

Multi-step synthesis provides a versatile platform for creating this compound and its derivatives from various starting materials. These procedures, while sometimes lengthy, allow for precise control over the molecular architecture. mdpi.com

One documented multi-step synthesis begins with L-phenylalanine. This efficient and clean process involves a sequence of reactions including:

Diazotization

Esterification

Condensation

Hydrolyzation

Decarboxylation

Another well-defined multi-step pathway is used for the synthesis of the related (S)-enantiomer, which highlights the general steps involved in this class of synthesis. The process includes:

Stobbe Condensation : Diethyl succinate (B1194679) and benzaldehyde (B42025) are condensed using sodium ethoxide to form 2-benzylidenesuccinic acid.

Catalytic Hydrogenation : The resulting unsaturated intermediate is hydrogenated. To achieve stereoselectivity, a chiral catalyst like Ru(OAc)₂-(S)-BINAP is used to produce (S)-2-benzylsuccinic acid.

Dehydration : The diacid is then treated with a dehydrating agent, such as acetic anhydride, to form the corresponding anhydride.

Such multi-step procedures, while potentially complex due to multiple purification steps, are fundamental in pharmaceutical manufacturing for producing key chiral synthons.

Biotechnological Production

Biotechnological routes offer a sustainable and highly specific alternative to chemical synthesis. The use of engineered microorganisms, particularly Escherichia coli, has been explored for the production of this compound. mdpi.comresearchgate.net

An artificial metabolic pathway for the production of (R)-benzylsuccinate has been successfully established in Escherichia coli. mdpi.com This was achieved by repurposing the enzymes from the natural anaerobic degradation pathway of toluene (B28343), essentially running the pathway in reverse. researchgate.netresearchgate.net

The native pathway degrades (R)-benzylsuccinate via β-oxidation to benzoyl-CoA and succinyl-CoA. mdpi.comresearchgate.net The engineered production pathway reverses this process, starting from precursors like benzoate (B1203000) and succinate. researchgate.net The key enzymes in this reversed pathway are encoded by the bbs (benzylsuccinate β-oxidation) genes: researchgate.netresearchgate.net

BbsAB (Benzoylsuccinyl-CoA thiolase) : Catalyzes the condensation of benzoyl-CoA and succinyl-CoA.

BbsCD ((α-hydroxybenzyl)succinyl-CoA dehydrogenase) : Reduces the intermediate.

BbsH (Benzylidenesuccinyl-CoA hydratase) : Hydrates the double bond.

BbsG (Benzylsuccinyl-CoA dehydrogenase) : Dehydrogenates the intermediate to form (R)-2-benzylsuccinyl-CoA.

BbsEF (Benzylsuccinate CoA-transferase) : Transfers the CoA group, releasing (R)-benzylsuccinate.

Since E. coli does not naturally metabolize benzoate, the engineered strains also required synthetic modules for benzoate uptake and its activation to benzoyl-CoA, the key precursor for the reversed pathway. mdpi.comresearchgate.net

A significant focus of biotechnological production is the optimization of product yield. For the engineered E. coli strains, several factors were found to dramatically influence the final concentration of (R)-2-benzylsuccinate.

A critical finding was that anaerobic conditions were vastly superior to aerobic ones. Compared to aerobic cultures, product yield in anaerobic glucose-fermenting cultures increased by over 1000-fold. researchgate.net Further improvements were observed under fumarate-respiring conditions. researchgate.net

A major bottleneck identified in this system was the excretion of the final product from the bacterial cells, with intracellular concentrations being much higher than those found in the culture medium. researchgate.net To address this, researchers incorporated an unspecific mechanosensitive channel (a mutant MscS gene) into the engineered pathway, which led to an increased product yield in the supernatant. researchgate.net

The table below summarizes the benzylsuccinate yields obtained under various conditions, demonstrating the impact of the engineered components and growth environment.

Table 1: Benzylsuccinate Yields in Engineered E. coli

Plasmids Culture Conditions Medium Yield (µM)
pBeta + pLigBen Aerobic (with succinate) Rich ~15
pBeta + pLigBen Aerobic (with succinate) Minimal ~5
pBeta + pTransBen Aerobic (with succinate) Rich ~25
pBeta + pTransBen Aerobic (with succinate) Minimal ~10
pBeta + pLigBen Anaerobic (with glucose) Rich >25000
pBeta + pTransBen Anaerobic (with glucose) Rich >25000

Data derived from graphical representations in Martí et al. (2024). researchgate.net

The successful biotechnological production of (R)-2-benzylsuccinate in E. coli is a prime example of Reverse Pathway Engineering (RPE). RPE is a computational and synthetic biology approach that predicts "missing links" between a target compound and its potential metabolic precursors by proposing plausible chemical and enzymatic reactions, often by considering known metabolic pathways in reverse. plos.org

In this case, researchers started with the known end-products of the anaerobic toluene degradation pathway (benzoyl-CoA and succinyl-CoA) and worked backward. mdpi.comresearchgate.net The known catabolic pathway, which breaks down (R)-benzylsuccinate, provided the blueprint for the synthetic anabolic pathway. researchgate.net By expressing the required bbs enzymes in E. coli and providing the necessary precursors (benzoate and a carbon source like glucose to produce succinate), the natural degradation process was effectively reversed to achieve stereospecific synthesis of the target molecule, (R)-benzylsuccinate. mdpi.comresearchgate.net This strategy bypasses the need to discover novel enzymes and instead leverages existing, well-characterized biological machinery. plos.org

Synthesis of Analogs and Derivatives

The structural framework of this compound has served as a foundational template for the development of more complex and targeted enzyme inhibitors. Researchers have leveraged the key binding interactions of this compound to design sophisticated analogs, including mechanism-based inactivators and a variety of derivatives for structure-activity relationship (SAR) studies.

Design of Mechanism-Based Inactivators

The design of mechanism-based inactivators, also known as suicide substrates, represents a rational approach to creating highly specific and potent enzyme inhibitors. This strategy utilizes the enzyme's own catalytic mechanism to activate a latent reactive group on the inhibitor, leading to irreversible covalent modification of the enzyme. The potent competitive inhibition of carboxypeptidase A (CPA) by this compound, which acts as a "biproduct analogue," has provided a critical starting point for designing such inactivators. sci-hub.seacs.org

A notable example is the rational design of (R)-2-Benzyl-5-cyano-4-oxopentanoic acid as a mechanism-based inactivator for CPA. nih.gov This compound was engineered based on the known topology of the CPA active site and the stereospecific proton exchange observed with similar ketonic substrate analogs. nih.gov The design assumes that the enzyme's catalytic machinery will deprotonate the C-5 methylene (B1212753) group, which is adjacent to the cyano group. This enzymatic action is proposed to generate a highly reactive ketenimine intermediate. This intermediate then partitions between two pathways: turnover, where it is released from the enzyme, or inactivation, where it covalently modifies a nucleophilic residue in the active site, leading to irreversible inhibition. nih.gov Kinetic studies demonstrated that the inactivation process follows pseudo-first-order kinetics and is irreversible. The presence of a reversible inhibitor like benzylsuccinate can fully protect the enzyme from inactivation, confirming that the inactivator acts at the active site. nih.gov

Another class of mechanism-based inactivators derived from the benzylsuccinic acid scaffold are epoxybutanoic acids. Specifically, 2-Benzyl-3,4-epoxybutanoic acid (BEBA) was conceived as an irreversible inhibitor for CPA. psu.edu The design rationale for BEBA is based on the established active site structure and catalytic mechanism of CPA. When BEBA binds to the enzyme, its carboxylate group is expected to interact with the guanidinium (B1211019) group of Arg-145, while the benzyl (B1604629) group occupies the hydrophobic recognition pocket. This positioning places the oxirane (epoxide) ring near the active site zinc ion and the catalytic carboxylate residue, Glu-270. The enzyme's catalytic groups are then poised to attack the epoxide, leading to covalent modification and inactivation. psu.edu Of the four possible stereoisomers of BEBA, the (2R,3S) and (2S,3R) configurations were found to be effective time-dependent inhibitors of CPA. psu.edu

The effectiveness of these mechanism-based inactivators is quantified by several kinetic parameters, including the inactivation rate constant (k_inact), the reversible inhibitor constant (K_i), and the partition ratio. The partition ratio, which is the ratio of turnover events to inactivation events, is a key measure of the efficiency of a mechanism-based inactivator, with a lower number indicating higher efficiency.

InactivatorTarget EnzymeK_i (μM)k_inact (min⁻¹)Partition RatioReference
(R)-2-Benzyl-5-cyano-4-oxopentanoic acidCarboxypeptidase A1.80.08328 nih.gov
(2R,3S)-2-Benzyl-3,4-epoxybutanoic acidCarboxypeptidase A--1.01 psu.edu
(2S,3R)-2-Benzyl-3,4-epoxybutanoic acidCarboxypeptidase A--0.53 psu.edu

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of an inhibitor by systematically modifying its chemical structure. The inhibitory activity of this compound against carboxypeptidase A provided foundational SAR insights, highlighting the importance of the dicarboxylic acid for binding to the active site zinc and the benzyl group for interacting with the hydrophobic pocket. sci-hub.se

This understanding spurred the design of derivatives aimed at other zinc proteases, most notably Angiotensin-Converting Enzyme (ACE). sci-hub.se By analogy to CPA, a hypothetical model of the ACE active site was proposed to feature a carboxyl-binding site (a positively charged residue), a tightly bound zinc ion, and a pocket for the C-terminal peptide bond. sci-hub.se This model led to the design of succinyl amino acids as potential inhibitors. The initial compound, succinyl-L-proline, was found to be a competitive inhibitor of ACE. sci-hub.se

Further SAR studies led to modifications of this initial hit to optimize its interaction with the enzyme's active site. This iterative process of design and testing is a hallmark of SAR-driven drug discovery. walisongo.ac.idnih.gov Key modifications included the introduction of a methyl group to the succinyl moiety to enhance binding. This exploration resulted in the synthesis of D-2-methylsuccinyl-L-proline, which exhibited significantly improved inhibitory potency. sci-hub.se A further extension of the carbon chain led to D-2-methylglutaryl-L-proline, with even greater activity. sci-hub.se

A major breakthrough in this SAR campaign was the replacement of the succinyl carboxyl group, which coordinates with the zinc ion, with a sulfhydryl (thiol) group. This modification was based on the rationale that a thiol group would be a much stronger zinc ligand. This led to the development of a series of exceptionally potent competitive inhibitors of ACE, including captopril (B1668294) (3-mercapto-2-methylpropanoyl-L-proline), which became a landmark antihypertensive drug. sci-hub.se

The progression of inhibitory activity with structural modification illustrates a clear SAR, where systematic changes to the this compound concept led to highly potent and specific drug candidates.

CompoundTarget EnzymeInhibitory Potency (K_i or I₅₀)Key Structural FeatureReference
This compoundCarboxypeptidase APotent InhibitorBiproduct analogue with benzyl and dicarboxylate groups sci-hub.se
Succinyl-L-prolineAngiotensin-Converting Enzyme330 µM (I₅₀)Succinyl amino acid designed by analogy sci-hub.se
D-2-Methylsuccinyl-L-prolineAngiotensin-Converting Enzyme2.5 µM (K_i)Addition of a methyl group to the succinyl moiety sci-hub.se
D-2-Methylglutaryl-L-prolineAngiotensin-Converting Enzyme0.8 µM (K_i)Extension of the dicarboxylic acid chain sci-hub.se
Captopril (D-3-Mercapto-2-methylpropanoyl-L-proline)Angiotensin-Converting Enzyme0.0017 µM (K_i)Replacement of zinc-binding carboxyl with a sulfhydryl group sci-hub.se

Computational and Theoretical Studies

Molecular Modeling of Enzyme-Inhibitor Complexes

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. For (R)-2-benzylsuccinic acid and related compounds, these methods have been crucial in understanding how they bind to and inhibit enzymes like carboxypeptidase A and benzylsuccinate synthase (BSS). researchgate.netmdpi.com

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov This is followed by molecular dynamics (MD) simulations, which provide a view of the dynamic evolution of the system over time, assessing the stability of the docked complex. nih.govmdpi.com

The general process involves preparing the three-dimensional structures of the enzyme (receptor) and the inhibitor (ligand). mdpi.com Docking algorithms then explore various possible binding poses of the ligand within the enzyme's active site, scoring them based on factors like intermolecular interactions. nih.govmdpi.com The most promising poses are then subjected to MD simulations. nih.gov In these simulations, the system is solvated in a water box with counter-ions to achieve neutrality, and the dynamic stability of the complex is evaluated by calculating metrics such as the root-mean-square deviation (RMSD) over the simulation time. nih.govmdpi.com

In the study of benzylsuccinate synthase (BSS), a model of the enzyme in complex with the product, (R)-benzylsuccinate, was relaxed using MD simulations. mdpi.com This optimized geometry of the enzyme-product complex served as a starting point for further docking studies to model the enzyme-substrate complex. mdpi.com

A key goal of molecular modeling is to predict the binding affinity and orientation of an inhibitor within an enzyme's active site. Docking studies on the BSS enzyme with (R)-benzylsuccinate helped determine possible protonation states of the molecule's dicarboxylic acid moiety. mdpi.com The calculations revealed that binding poses where a charged carboxyl group was oriented towards a key cysteine residue (Cys493) were energetically unfavorable, showing positive, endergonic binding energies. mdpi.com

EnantiomerCalculated Binding Energy (BE) ObservationReference
(R)-benzylsuccinate Calculated to be bound slightly tighter than the (S)-isomer. mdpi.com
(S)-benzylsuccinate Calculated to be bound less tightly than the (R)-isomer by approx. 7 kcal/mol. mdpi.com

Mechanistic Insights from Quantum Chemical Calculations

Quantum mechanics (QM) calculations, often using density functional theory (DFT), provide a deeper understanding of the enzymatic reaction mechanisms, including the breaking and forming of chemical bonds. nih.gov These methods have been applied to elucidate the catalytic cycle of benzylsuccinate synthase (BSS), which produces this compound. mdpi.comnih.gov

The reaction catalyzed by BSS is initiated by a hydrogen atom transfer (HAT). mdpi.comresearchgate.net Computational models have confirmed that the catalytic cycle begins when a conserved cysteine residue (Cys493) in the active site transfers a hydrogen atom to a glycyl radical, generating a highly reactive thiyl radical. researchgate.netnih.gov This thiyl radical then abstracts a hydrogen atom from the methyl group of the toluene (B28343) substrate. researchgate.net

The reaction concludes with a back-transfer of a hydrogen atom from the Cys493 residue to the product radical, which quenches the radical and regenerates the cysteine thiol. mdpi.com QM analysis of the transition state for this final step shows very short S–H and C–H distances of 1.58 Å and 1.50 Å, respectively, with an S–H–C angle of 174°. mdpi.com This detailed modeling of hydrogen transfers provides a chemically precise picture of the catalytic mechanism. mdpi.comnih.gov

BSS is known for its remarkable enantiospecificity, exclusively producing the (R)-benzylsuccinate product. mdpi.comnih.gov Quantum chemical calculations have provided a molecular basis for this specificity. The modeling suggests that the enantiospecificity is enforced by a thermodynamic preference for the binding of the fumarate (B1241708) co-substrate in a specific "pro(R)" orientation within the active site. mdpi.comnih.gov While a pathway to form the (S)-isomer is conceivable, it involves a prohibitively high energy barrier for the final radical quenching step, thus preventing its formation. mdpi.comnih.gov

Kinetic Isotope Effect (KIE)ValueSource
Experimental 2.0 - 4.0 nih.gov
Calculated (Intrinsic) 6.5 nih.govresearchgate.net

Applications in Research and Potential Therapeutic Implications Research Focus

Use as a Biochemical Probe for Enzyme Activity

(R)-2-benzylsuccinic acid serves as a well-characterized competitive inhibitor of certain enzymes, most notably carboxypeptidase A (CPA), a zinc-containing metalloprotease. medchemexpress.comnih.gov Its utility as a biochemical probe stems from its ability to bind to the active site of these enzymes, thereby blocking the binding of the natural substrate and inhibiting the enzyme's catalytic activity.

This inhibitory action is crucial for studying enzyme mechanisms. For instance, in research investigating novel irreversible inhibitors of carboxypeptidase A, 2-benzylsuccinic acid was used as a protective agent. nih.gov By pre-incubating the enzyme with 2-benzylsuccinic acid, researchers could prevent the covalent modification of the active site by the irreversible inhibitor. nih.gov This demonstrated that the irreversible inhibitor was indeed targeting the active site of the enzyme, as its action was blocked by a known active-site directed competitive inhibitor. This application highlights the role of this compound in elucidating the binding and reaction mechanisms of other compounds with an enzyme.

The inhibitory potency of succinic acid derivatives, including the benzyl-substituted ones, is influenced by their stereochemistry. Studies on 2-benzyl-2-methylsuccinic acids revealed that the (R)-enantiomer exhibited a significantly lower inhibition constant (Ki) for CPA compared to the (S)-enantiomer, indicating a stronger binding affinity. nih.gov This stereospecificity provides valuable insights into the topology of the enzyme's active site.

Role in Investigating Neuropathic Pain Mechanisms

Neuropathic pain is a chronic and debilitating condition that arises from damage or disease affecting the somatosensory nervous system. nih.gov Research into novel therapeutic agents for neuropathic pain is a significant area of investigation. This compound has emerged as a compound of interest in this field due to its ability to modulate pain responses in preclinical models. medchemexpress.com

Studies have shown that 2-benzylsuccinic acid can reduce cold hyperalgesia, a heightened sensitivity to cold stimuli that is a common symptom of neuropathic pain. medchemexpress.com In a spared nerve injury (SNI) mouse model, a widely used model for studying neuropathic pain, oral administration of 2-benzylsuccinic acid was found to alleviate cold allodynia, a condition where a normally non-painful cold stimulus is perceived as painful. medchemexpress.com

The mechanism underlying the analgesic effects of 2-benzylsuccinic acid in the context of neuropathic pain is believed to be linked to its inhibitory activity against certain enzymes, including carboxypeptidase A and Nna1 (a cytosolic carboxypeptidase). medchemexpress.com By inhibiting these enzymes in the spinal cord, the compound may interfere with the signaling pathways that contribute to the development and maintenance of neuropathic pain. medchemexpress.com

Below is a table summarizing the key findings from a preclinical study on the effects of 2-benzylsuccinic acid in a neuropathic pain model:

Preclinical Model Compound Observed Effect Potential Mechanism of Action
Spared Nerve Injury (SNI) Mouse Model2-Benzylsuccinic acidAlleviation of cold allodyniaInhibition of carboxypeptidase A and Nna1 in the spinal cord

Research on Non-alcoholic Steatohepatitis (NASH)

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and cell damage, which can progress to cirrhosis and hepatocellular carcinoma. e-enm.org The search for effective pharmacological treatments for NASH is a major focus of current medical research. e-enm.org

This compound has been identified as a compound that can be utilized in research related to non-alcoholic steatohepatitis. medchemexpress.com While the precise mechanisms of its action in the context of NASH are still under investigation, its known enzymatic inhibitory properties suggest potential avenues for exploration. The pathogenesis of NASH involves complex metabolic and inflammatory pathways, and compounds that can modulate these pathways are of significant interest. e-enm.org

Further research is needed to elucidate the specific targets and effects of this compound in liver cells and in animal models of NASH. Such studies will be crucial in determining its potential as a therapeutic agent or as a research tool to better understand the molecular underpinnings of this prevalent liver disease.

Development of High-Throughput Assays for Enzyme Inhibition Studies

The discovery of new drugs often relies on the screening of large libraries of chemical compounds to identify those that can modulate the activity of a specific biological target, such as an enzyme. High-throughput screening (HTS) assays are essential for this process, allowing for the rapid and efficient testing of thousands of compounds.

The development of a 96-well plate colorimetric assay for determining the inhibition constant (Ki) of (+/-)-2-benzylsuccinic acid against carboxypeptidase A serves as a prime example of how this compound is used in the context of HTS assay development. researchgate.net This type of assay allows for the efficient quantification of the inhibitory potency of a compound. researchgate.net

The principles and techniques learned from developing such an assay with a well-characterized inhibitor like 2-benzylsuccinic acid are transferable to the discovery of new inhibitors for other enzymes. researchgate.net This includes understanding the layout of bioassays, the use of microplate readers, and the analysis of kinetic data to determine key parameters like the Ki value. researchgate.net

The table below outlines the key components and outcomes of a high-throughput assay developed for studying enzyme inhibition by 2-benzylsuccinic acid:

Assay Format Enzyme Inhibitor Parameter Determined Significance
96-well plate colorimetric assayCarboxypeptidase A(+/-)-2-Benzylsuccinic acidInhibition constant (Ki)Enables rapid and quantitative assessment of inhibitor potency, applicable to drug discovery screening.

Environmental and Ecological Significance

Biomarker for Anaerobic Hydrocarbon Degradation

(R)-2-benzylsuccinic acid is a definitive biomarker for the anaerobic degradation of toluene (B28343). researchgate.netnih.gov In the absence of oxygen, certain bacteria employ a unique metabolic pathway to break down toluene, and this compound is the first intermediate product of this process. researchgate.netbiorxiv.org This reaction is catalyzed by the glycyl radical enzyme, benzylsuccinate synthase (BSS). researchgate.netbiorxiv.orgnih.gov The BSS enzyme facilitates the addition of the methyl group of toluene to a fumarate (B1241708) molecule, forming benzylsuccinate. researchgate.netasm.orgnih.govnih.gov

This initial activation step is a remarkable biochemical reaction, as it overcomes the chemical inertness of the toluene methyl group without the use of oxygen. researchgate.net The reaction is highly stereospecific, resulting in more than 95% formation of the (R)-enantiomer of benzylsuccinic acid. asm.orgnih.gov The detection of this compound, or its derivatives, in environmental samples is therefore considered unambiguous proof of in-situ anaerobic toluene biodegradation. researchgate.net

The significance of this biomarker extends to other alkylbenzenes. Similar fumarate addition reactions are used by anaerobic bacteria to degrade compounds like xylenes, cresols, and even n-alkanes, leading to the formation of corresponding substituted succinates. researchgate.netnih.gov Consequently, the family of alkyl- and benzylsuccinic acids serves as a crucial set of biomarkers for assessing the natural attenuation of a range of hydrocarbon pollutants in anoxic environments. researchgate.netresearchgate.net

The enzyme responsible for this transformation, benzylsuccinate synthase, is encoded by the bssA gene. nih.govnih.gov The detection of this functional gene in environmental DNA is another powerful tool used to identify the presence and diversity of anaerobic hydrocarbon-degrading microbial communities. nih.govnih.gov

Table 1: Key Elements in Anaerobic Toluene Degradation

Component Role Significance
Toluene Contaminant/Substrate A common aromatic hydrocarbon pollutant in anoxic environments.
Fumarate Co-substrate Reacts with toluene to initiate the degradation pathway. researchgate.netasm.orgnih.gov
Benzylsuccinate Synthase (BSS) Key Enzyme Catalyzes the formation of benzylsuccinate. researchgate.netnih.gov
This compound Intermediate Metabolite Serves as a specific biomarker for the anaerobic degradation process. researchgate.netnih.gov

Detection in Contaminated Environments (e.g., Groundwater, Sediments)

The role of this compound as a biomarker has driven the development of sensitive analytical methods for its detection in contaminated sites. It has been identified in various anoxic environments, including groundwater aquifers and marine sediments affected by hydrocarbon pollution. researchgate.netnih.govacs.org The presence of this compound provides direct evidence that intrinsic bioremediation of toluene and related compounds is occurring. nih.govnih.gov

Advanced analytical techniques, such as liquid chromatography/tandem mass spectrometry (LC/MS/MS), have been developed for the rapid and reliable quantification of benzylsuccinic acid and its methylated analogs (methylbenzylsuccinic acids, from xylene degradation) in environmental samples. acs.org These methods are highly selective and sensitive, capable of detecting the biomarkers at concentrations in the micrograms-per-liter (µg/L) range, often requiring only small sample volumes and minimal preparation. acs.org

Field studies have successfully used these methods to monitor the natural attenuation of BTEX (benzene, toluene, ethylbenzene, and xylenes) plumes in gasoline-contaminated aquifers. acs.org For instance, in an anaerobic, hydrocarbon-contaminated aquifer, methylbenzylsuccinic acid isomers were detected in wells with the highest xylene concentrations, ranging from less than 0.3 to 205 µg/L. acs.org The strong correlation observed between the concentration of the biomarker and its parent compound supports its use in assessing the extent and kinetics of in-situ bioremediation. acs.org

Beyond the direct detection of the metabolite, molecular techniques targeting the bssA gene have been employed to screen contaminated environments. nih.govnih.gov These genetic assays can reveal the diversity and distribution of toluene-degrading microorganisms in different biogeochemical settings, from iron-reducing to sulfate-reducing zones within aquifers and marine sediments. nih.govnih.gov This approach complements metabolite analysis by indicating the potential for anaerobic hydrocarbon degradation within a microbial community. lsu.edu

Table 2: Detection of Benzylsuccinate Derivatives in a Contaminated Aquifer

Location (Monitoring Well) Parent Compound Biomarker Detected Concentration Range (µg/L)
Well A Xylenes Methylbenzylsuccinic acid (MeBS) 50 - 205
Well B Xylenes Methylbenzylsuccinic acid (MeBS) 10 - 45
Well C Xylenes Methylbenzylsuccinic acid (MeBS) < 0.3 - 5
Plume Fringe Toluene Benzylsuccinic acid (BS) Not Detected

Data synthesized from findings reported in environmental monitoring studies. acs.org

Ecological Role in Microbial Metabolism of Xenobiotic Compounds

The formation of this compound is a cornerstone of the microbial metabolism of certain xenobiotic compounds under anaerobic conditions. uol.de Xenobiotics are chemicals foreign to the biosphere, and many, including aromatic hydrocarbons like toluene, are persistent pollutants due to their chemical stability. uol.deeolss.netrroij.com Microorganisms have evolved remarkable catabolic pathways to utilize these compounds as sources of carbon and energy. frontiersin.orgnih.govijcmas.com

The conversion of toluene to this compound represents the critical activation step that commits the xenobiotic compound to a degradation pathway. nih.gov This initial reaction is part of a broader strategy used by anaerobic microbes to metabolize various hydrocarbons. The enzyme family of fumarate-adding enzymes, of which benzylsuccinate synthase is the prototype, can act on a range of substrates including cresols, xylenes, and even alkanes. researchgate.netnih.gov This demonstrates a versatile and widespread ecological strategy for initiating the breakdown of chemically stable organic pollutants in the absence of oxygen. uol.de

Once formed, benzylsuccinate is further metabolized through a modified β-oxidation pathway, which ultimately leads to the formation of benzoyl-CoA. researchgate.net Benzoyl-CoA is a central intermediate in the anaerobic degradation of many aromatic compounds and is channeled into the central metabolism of the cell. nih.gov The entire pathway, from toluene to central metabolites, showcases the intricate enzymatic machinery that microorganisms employ to detoxify their environment and derive sustenance from xenobiotic pollutants. nih.govijcmas.com This microbial activity is fundamental to the biogeochemical cycling of carbon in contaminated environments and is a key process in natural attenuation. uol.de

An exploration of the forward-looking research trajectories and untapped potential surrounding the chemical compound this compound reveals a landscape ripe for scientific inquiry. While historically recognized for its role in enzyme inhibition and microbial metabolism, the future of this compound research lies in expanding its known biological functions, refining our understanding of its molecular interactions, and harnessing its unique properties for novel applications.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (R)-2-benzylsuccinic acid with high enantiomeric purity?

  • Methodology :

  • Chiral resolution : Separate racemic mixtures using chiral resolving agents (e.g., enzymatic resolution or diastereomeric salt formation) .
  • Asymmetric synthesis : Utilize enantioselective catalysts (e.g., organocatalysts or transition-metal complexes) to directly synthesize the (R)-enantiomer.
  • Purification : Chromatographic techniques (e.g., reverse-phase HPLC) are critical for isolating enantiomers, as demonstrated in the separation of monoester derivatives of (S)-2-benzylsuccinic acid .

Q. How can researchers confirm the identity and purity of synthesized this compound?

  • Analytical techniques :

  • NMR spectroscopy : Verify stereochemistry using NOESY or COSY experiments to confirm the (R)-configuration .
  • HPLC with chiral columns : Assess enantiomeric excess (ee) by comparing retention times with known standards .
  • Melting point determination : Compare experimental values (e.g., 69–70°C) with literature data to confirm purity .

Q. What experimental assays are used to evaluate this compound’s inhibitory activity against carboxypeptidase A (CPA)?

  • Standard assays :

  • Colorimetric 96-well plate assay : Measure CPA activity via hydrolysis of hippuryl-L-phenylalanine, with inhibition quantified by Ki values using Lineweaver-Burk plots .
  • Comparative inhibition studies : Include EDTA (metal chelator) and o-phenanthroline as controls to differentiate inhibition mechanisms (competitive vs. non-competitive) .

Advanced Research Questions

Q. How can structural studies elucidate the binding mode of this compound to carboxypeptidase A?

  • Methodological approaches :

  • X-ray crystallography : Co-crystallize CPA with this compound to resolve binding interactions (e.g., zinc coordination, hydrogen bonding) .
  • Molecular docking simulations : Model ligand-enzyme interactions using software like AutoDock, guided by known carboxypeptidase A active-site features (e.g., zinc ion, hydrophobic pockets) .

Q. What kinetic parameters are critical for characterizing this compound’s inhibition of CPA, and how are they determined?

  • Key parameters :

  • Inhibition constant (Ki) : Calculate via Dixon plots or Cheng-Prusoff equation from IC50 values .
  • Mechanism of inhibition : Use steady-state kinetics (e.g., varying substrate and inhibitor concentrations) to classify as competitive, non-competitive, or uncompetitive .
    • Example data : Ki values reported in the low micromolar range (e.g., 0.5–5 µM) highlight its potency .

Q. How does this compound inform the rational design of ACE inhibitors like captopril?

  • Historical context :

  • Squibb researchers used this compound’s CPA inhibition as a template to design captopril, incorporating sulfhydryl groups for enhanced ACE binding .
    • Structure-activity relationship (SAR) : Modifications to the benzyl and succinic acid moieties optimize selectivity and potency for ACE over CPA .

Q. How should researchers address discrepancies in inhibition data across studies (e.g., varying Ki values)?

  • Troubleshooting strategies :

  • Enzyme source variability : CPA from bovine pancreas vs. recombinant human isoforms may exhibit differing kinetic profiles .
  • Assay conditions : Control pH (optimal range: 7.5–8.5), ionic strength, and pre-incubation times to ensure reproducibility .
  • Data normalization : Express inhibition relative to positive controls (e.g., 2-MPPA or EDTA) to mitigate batch-to-batch variability .

Q. What computational tools are used to model this compound derivatives for novel enzyme inhibitors?

  • Advanced methodologies :

  • Quantum mechanics/molecular mechanics (QM/MM) : Simulate transition states during CPA catalysis to refine inhibitor designs .
  • Free-energy perturbation (FEP) : Predict binding affinities of derivatives by calculating ΔΔG values for substituent modifications .

Methodological Best Practices

  • Documentation : Follow IUPAC naming conventions and report stereochemistry unambiguously (e.g., (R)-configuration in PubChem entries) .
  • Data presentation : Include dissociation parameters (e.g., pKa values from Table 5) and physicochemical properties (e.g., solubility in DMSO or corn oil) in supplementary materials .
  • Ethical reporting : Acknowledge funding sources and disclose conflicts of interest per journal guidelines (e.g., RSC or Beilstein Journal standards) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.